molecular formula C28H30N2O2 B14194265 3-Benzamido-N-(4-cyclohexyl-2,6-dimethylphenyl)benzamide CAS No. 917920-86-6

3-Benzamido-N-(4-cyclohexyl-2,6-dimethylphenyl)benzamide

Cat. No.: B14194265
CAS No.: 917920-86-6
M. Wt: 426.5 g/mol
InChI Key: KCBIOJQQHWJVNP-UHFFFAOYSA-N
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Description

3-Benzamido-N-(4-cyclohexyl-2,6-dimethylphenyl)benzamide is a chemical compound with the molecular formula C28H30N2O2 and a molecular weight of 426.55 g/mol . It is a member of the benzamide class of compounds, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzamido-N-(4-cyclohexyl-2,6-dimethylphenyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method utilizes ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method using ultrasonic irradiation and a solid acid catalyst is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

3-Benzamido-N-(4-cyclohexyl-2,6-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

3-Benzamido-N-(4-cyclohexyl-2,6-dimethylphenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzamido-N-(4-cyclohexyl-2,6-dimethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, benzamide derivatives are known to inhibit certain enzymes, leading to their therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide

Comparison

3-Benzamido-N-(4-cyclohexyl-2,6-dimethylphenyl)benzamide is unique due to its specific structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .

Properties

CAS No.

917920-86-6

Molecular Formula

C28H30N2O2

Molecular Weight

426.5 g/mol

IUPAC Name

3-benzamido-N-(4-cyclohexyl-2,6-dimethylphenyl)benzamide

InChI

InChI=1S/C28H30N2O2/c1-19-16-24(21-10-5-3-6-11-21)17-20(2)26(19)30-28(32)23-14-9-15-25(18-23)29-27(31)22-12-7-4-8-13-22/h4,7-9,12-18,21H,3,5-6,10-11H2,1-2H3,(H,29,31)(H,30,32)

InChI Key

KCBIOJQQHWJVNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3)C)C4CCCCC4

Origin of Product

United States

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